![molecular formula C16H34N4O2 B12443298 N,N'-bis[3-(diethylamino)propyl]ethanediamide](/img/structure/B12443298.png)
N,N'-bis[3-(diethylamino)propyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis[3-(diethylamino)propyl]ethanediamide: is an organic compound that belongs to the class of diamines It is characterized by the presence of two diethylamino groups attached to a propyl chain, which is further connected to an ethanediamide backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[3-(diethylamino)propyl]ethanediamide typically involves the reaction of diethylamine with a suitable precursor, such as 1,3-dibromopropane, followed by the introduction of the ethanediamide moiety. The reaction conditions often require the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis[3-(diethylamino)propyl]ethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
化学反应分析
Types of Reactions: N,N’-bis[3-(diethylamino)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various functional groups.
科学研究应用
N,N’-bis[3-(diethylamino)propyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be employed in the development of novel biomolecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of N,N’-bis[3-(diethylamino)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The diethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also act as a chelating agent, binding to metal ions and affecting their biological functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
N,N-bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine: This compound has similar structural features but with dimethylamino groups instead of diethylamino groups.
N,N-Diethyl-1,3-diaminopropane: A simpler analog with only one diethylamino group attached to a propyl chain.
Uniqueness: N,N’-bis[3-(diethylamino)propyl]ethanediamide is unique due to the presence of two diethylamino groups, which can enhance its reactivity and binding affinity compared to similar compounds. This structural feature makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C16H34N4O2 |
|---|---|
分子量 |
314.47 g/mol |
IUPAC 名称 |
N,N'-bis[3-(diethylamino)propyl]oxamide |
InChI |
InChI=1S/C16H34N4O2/c1-5-19(6-2)13-9-11-17-15(21)16(22)18-12-10-14-20(7-3)8-4/h5-14H2,1-4H3,(H,17,21)(H,18,22) |
InChI 键 |
XCWYINIJRWCOCY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNC(=O)C(=O)NCCCN(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


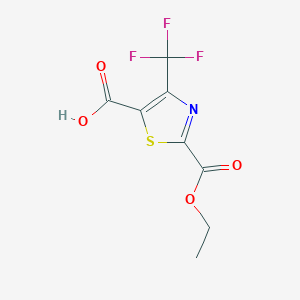
![2-Amino-7-methyl-5-oxo-4-phenethyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12443222.png)
![Tert-butyl 2-({[(2-bromophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B12443223.png)
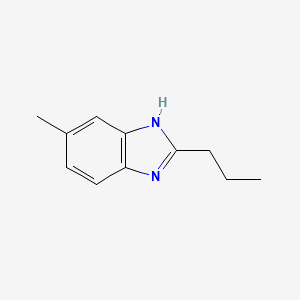
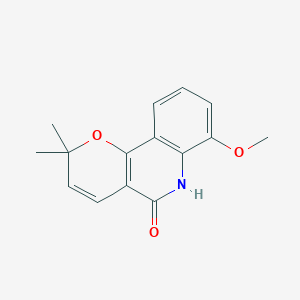
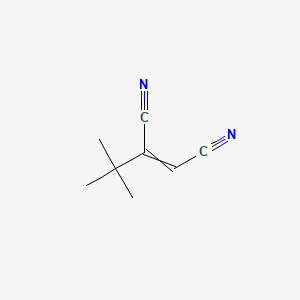

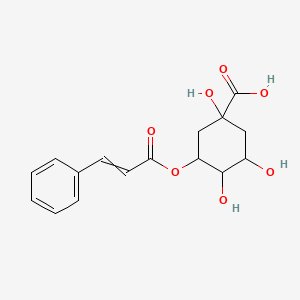
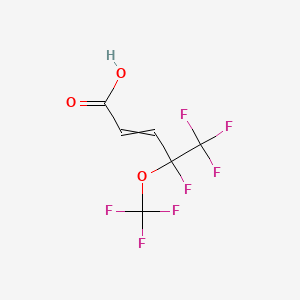
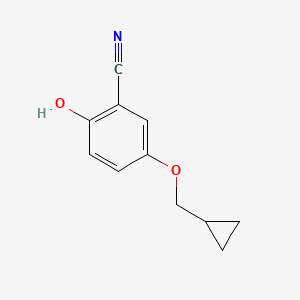
![[(2,4,6-Trimethoxyphenyl)methyl]hydrazine](/img/structure/B12443314.png)
![1-[Carboxy(methyl)amino]pyrrolidine-2,5-dione](/img/structure/B12443317.png)
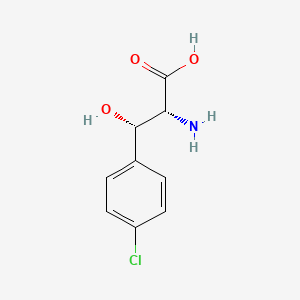
![3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12443327.png)
